molecular formula C17H18N2O2 B1414794 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 1018287-52-9

1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B1414794
CAS No.: 1018287-52-9
M. Wt: 282.34 g/mol
InChI Key: ZWZJHUVUMNHCHW-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine is an organic compound with a complex structure that includes a methoxybenzoyl group attached to a tetrahydroquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine typically involves multiple stepsThis can be achieved through reactions such as Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with the tetrahydroquinoline under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the acylation process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 4-methoxybenzyl alcohol .

Scientific Research Applications

1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with molecular targets in biological systems. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. This interaction can affect various pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

IUPAC Name

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-21-15-8-5-13(6-9-15)17(20)19-10-2-3-12-4-7-14(18)11-16(12)19/h4-9,11H,2-3,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZJHUVUMNHCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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